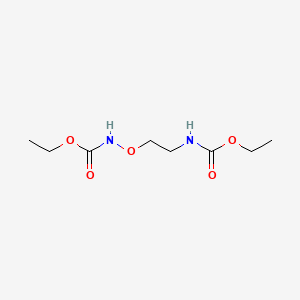
Alcool 3,4,5-triméthoxybenzylique-d9
Vue d'ensemble
Description
3,4,5-Trimethoxybenzyl-d9 Alcohol is a deuterated derivative of 3,4,5-Trimethoxybenzyl alcohol. This compound is characterized by the presence of three methoxy groups attached to a benzyl alcohol structure, with deuterium atoms replacing the hydrogen atoms. The molecular formula is C10H5D9O4, and it is primarily used in scientific research due to its unique properties.
Applications De Recherche Scientifique
3,4,5-Trimethoxybenzyl-d9 Alcohol is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various applications, including materials science and environmental studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzyl-d9 Alcohol typically involves the deuteration of 3,4,5-Trimethoxybenzyl alcohol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of 3,4,5-Trimethoxybenzyl-d9 Alcohol follows similar synthetic routes but on a larger scale. The use of specialized reactors and catalysts ensures efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps such as distillation and crystallization are employed.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxybenzyl-d9 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4,5-Trimethoxybenzaldehyde.
Reduction: Reduction reactions can convert it to 3,4,5-Trimethoxybenzyl-d9 alcohol derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: 3,4,5-Trimethoxybenzaldehyde.
Reduction: Various deuterated alcohol derivatives.
Substitution: Substituted benzyl alcohols with different functional groups.
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxybenzyl-d9 Alcohol involves its interaction with molecular targets through its methoxy and deuterated groups. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal candidate for tracing studies. The methoxy groups facilitate interactions with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzyl alcohol: The non-deuterated version, commonly used in similar applications but with different kinetic properties.
3,4-Dimethoxybenzyl alcohol: Lacks one methoxy group, leading to different reactivity and applications.
3,5-Dimethoxybenzyl alcohol: Another variant with different substitution patterns affecting its chemical behavior.
Uniqueness
3,4,5-Trimethoxybenzyl-d9 Alcohol is unique due to its deuterated nature, which imparts distinct kinetic and stability properties. This makes it particularly valuable in studies requiring precise tracking and minimal metabolic interference.
Propriétés
IUPAC Name |
[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHLRCUCFDXGLY-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858534 | |
| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-74-9 | |
| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
